J-2156

Description

Properties

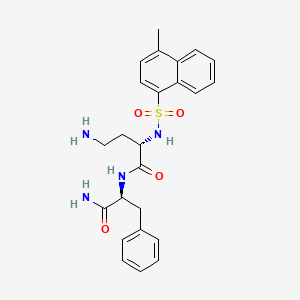

IUPAC Name |

(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-16-11-12-22(19-10-6-5-9-18(16)19)33(31,32)28-20(13-14-25)24(30)27-21(23(26)29)15-17-7-3-2-4-8-17/h2-12,20-21,28H,13-15,25H2,1H3,(H2,26,29)(H,27,30)/t20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNCZBXJSGKDLS-SFTDATJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N[C@@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848647-56-3 |

Source

|

| Record name | (1'S, 2S)-4-Amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4''-methyl-1''-naphthalenesulfonylamino)butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848647563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-2156 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H35JAI9M2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

J-2156: A Comprehensive Technical Guide to its SST4 Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of J-2156, a potent and selective agonist for the somatostatin receptor subtype 4 (SST4). J-2156 has emerged as a valuable pharmacological tool for investigating the physiological roles of the SST4 receptor and as a potential therapeutic agent for various conditions, including pain and inflammation. This document collates key binding affinity and selectivity data, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways.

Core Data Presentation

The affinity and selectivity of J-2156 for human somatostatin receptors have been determined through rigorous radioligand binding and functional assays. The following tables summarize the quantitative data, showcasing the compound's strong preference for the SST4 receptor.

Table 1: Radioligand Binding Affinity of J-2156 for Human Somatostatin Receptors

| Receptor Subtype | K_i_ (nM) | Selectivity (fold) vs. SST4 |

| SST1 | >1000 | >833 |

| SST2 | >5000 | >4167 |

| SST3 | 1400 | 1167 |

| SST4 | 1.2 | - |

| SST5 | 540 | 450 |

Data compiled from studies using Chinese hamster ovary (CHO) cells expressing human recombinant somatostatin receptors.

Table 2: Functional Potency of J-2156 at Human and Rat SST4 Receptors

| Receptor | IC_50_ (nM) |

| Human SST4 | 0.05 |

| Rat SST4 | 0.07 |

IC_50_ values were determined by forskolin-stimulated cAMP functional assays.

Experimental Protocols

The characterization of J-2156's binding affinity and functional potency involves standardized in vitro experimental protocols. The following sections detail the methodologies employed in these key experiments.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (K_i_) of a compound for a specific receptor.

Objective: To determine the dissociation constant (K_i_) of J-2156 for each of the five human somatostatin receptor subtypes (SST1-5).

General Protocol:

-

Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing one of the five human somatostatin receptor subtypes are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Competitive Binding Experiment: The prepared cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Tyr³-somatostatin-14) and varying concentrations of the unlabeled competitor compound, J-2156.

-

Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity bound to the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value, which is the concentration of J-2156 that inhibits 50% of the specific binding of the radioligand. The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation.

Functional Assays (cAMP Inhibition)

Functional assays are employed to determine the potency of a compound in eliciting a cellular response following receptor activation. For the SST4 receptor, which is coupled to a G_i/o_ protein, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the half-maximal inhibitory concentration (IC_50_) of J-2156 at the SST4 receptor.

General Protocol:

-

Cell Culture: CHO cells expressing the SST4 receptor are cultured in appropriate media.

-

Stimulation of cAMP Production: The cells are treated with forskolin, a potent activator of adenylyl cyclase, to stimulate the production of cAMP.

-

Treatment with J-2156: The forskolin-stimulated cells are then treated with varying concentrations of J-2156.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The concentration-response curve for J-2156-mediated inhibition of cAMP production is plotted, and the IC_50_ value is determined.

Signaling Pathways

The SST4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Its activation by an agonist like J-2156 initiates a cascade of intracellular events.

Upon binding of J-2156, the SST4 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G_i/o_ protein. The activated Gα_i/o_ subunit inhibits adenylyl cyclase, resulting in decreased production of the second messenger cAMP. The βγ subunit can also modulate other downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

The Intracellular Orchestra: A Technical Guide to the Downstream Signaling of J-2156

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the core downstream signaling pathways activated by J-2156, a potent and selective agonist of the somatostatin receptor subtype 4 (SST4). Understanding these intricate molecular cascades is paramount for researchers and drug development professionals aiming to leverage the therapeutic potential of SST4 agonism in inflammatory and nociceptive conditions. This document provides a comprehensive overview of the signaling events, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of J-2156's mechanism of action.

J-2156 and SST4 Receptor Engagement: The Initial Spark

J-2156 exhibits high affinity and selectivity for the SST4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This initial binding event is the critical first step that triggers a cascade of intracellular signaling events.

Quantitative Data: Receptor Binding Affinity and Potency

The binding affinity and functional potency of J-2156 for the SST4 receptor have been quantified in various studies. The following table summarizes key quantitative parameters.

| Parameter | Species | Receptor | Value | Reference |

| Ki | Human | hSST4 | 1.2 nM | [1] |

| IC50 | Human | hSST4 | 0.05 nM | [1] |

| IC50 | Rat | rSST4 | 0.07 nM | [1] |

| EC50 | Rat | SST4 | 11.6 nM (Substance P release inhibition) | [2][3] |

| EC50 | Rat | SST4 | 14.3 nM (CGRP release inhibition) | [2][3] |

The Bifurcating Signal: G-Protein Activation and Subunit Dissociation

Upon J-2156 binding, the SST4 receptor undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein of the Gi/o family. This leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the Gαi/o-GTP and the Gβγ subunits are now free to interact with their respective downstream effectors, initiating distinct signaling cascades.

The Gαi/o Subunit Pathway: Inhibition of Adenylyl Cyclase

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including those involved in nociceptive signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of the somatostatin receptor subtype 4 selective agonist J-2156 on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the somatostatin receptor subtype 4 selective agonist J-2156 on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]

J-2156's Role in Modulating Sensory Neuropeptide Release: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of J-2156, a selective somatostatin receptor subtype 4 (sst₄) agonist, and its critical role in the modulation of sensory neuropeptide release. The information presented herein is intended to support research and development efforts in the fields of pharmacology, neuroscience, and analgesic drug discovery.

Core Introduction: J-2156 and Sensory Neuropeptide Regulation

Sensory neuropeptides, principally Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), are released from the peripheral terminals of capsaicin-sensitive sensory nerves.[1][2] This release is a key event in initiating neurogenic inflammation, characterized by vasodilation and plasma protein extravasation, and plays a significant role in the pathophysiology of various inflammatory diseases and pain states.[1]

J-2156 is a potent and highly selective, non-peptide agonist for the somatostatin receptor subtype 4 (sst₄).[1][3] It has been instrumental in elucidating the inhibitory control of neuropeptide release. By activating prejunctional sst₄ receptors on sensory nerve endings, J-2156 effectively suppresses the release of pro-inflammatory neuropeptides like SP and CGRP.[1][3] This action makes it a valuable pharmacological tool and a promising lead compound for the development of novel anti-inflammatory and analgesic drugs.[1][2]

Quantitative Data Presentation

The inhibitory potency of J-2156 on neuropeptide release and its effects on inflammatory models have been quantified across various studies. The following tables summarize these key quantitative findings.

Table 1: In Vitro Inhibition of Neuropeptide Release by J-2156

| Neuropeptide | EC₅₀ (nM) | Experimental System |

| Substance P | 11.6 | Electrically stimulated isolated rat tracheae |

| CGRP | 14.3 | Electrically stimulated isolated rat tracheae |

| Somatostatin | 110.7 | Electrically stimulated isolated rat tracheae |

Data sourced from Helyes et al. (2006).[1][2]

Table 2: In Vivo Anti-Inflammatory and Anti-Hyperalgesic Efficacy of J-2156

| Parameter | Effective Dose | Model | Species |

| Inhibition of Neurogenic Inflammation | 1-100 µg/kg (i.p.) | Mustard Oil-Induced Evans Blue Leakage | Rat |

| Inhibition of Non-Neurogenic Edema | 10-100 µg/kg (i.p.) | Dextran-Induced Paw Edema | Rat |

| Reduction of Mechanical Hyperalgesia | 0.1 mg/kg (minimal effective dose) | Complete Freund's Adjuvant (CFA) Model | Rat |

| Relief of Mechanical Allodynia (ED₅₀) | 3.7 mg/kg (i.p.) | Breast Cancer-Induced Bone Pain | Rat |

| Relief of Mechanical Hyperalgesia (ED₅₀) | 8.0 mg/kg (i.p.) | Breast Cancer-Induced Bone Pain | Rat |

Data compiled from multiple sources.[1][4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe key experimental protocols used to characterize the activity of J-2156.

In Vitro Neuropeptide Release from Isolated Rat Tracheae

This protocol quantifies the inhibitory effect of J-2156 on the electrically-evoked release of sensory neuropeptides.

-

Tissue Preparation: Male Wistar rats are euthanized, and the tracheae are immediately excised and placed in carbogen-gassed (95% O₂, 5% CO₂) Krebs solution. The tissue is then cut into rings.

-

Incubation: Trachea rings are placed in incubation chambers and superfused with Krebs solution at 37°C.

-

Stimulation and Sample Collection: After a 60-minute equilibration period, the tissue is subjected to electrical field stimulation (e.g., 40 V, 0.1 ms, 10 Hz for 2 minutes) to evoke neuropeptide release. Superfusate fractions are collected before, during, and after stimulation.

-

Drug Application: The protocol is repeated in the presence of varying concentrations of J-2156 (e.g., 10–2000 nM), which is added to the superfusion buffer.[1][2]

-

Quantification: The concentrations of SP, CGRP, and somatostatin in the collected fractions are determined using specific radioimmunoassays (RIA).[1][2]

-

Data Analysis: The stimulation-evoked release is calculated as the difference between the peptide content during stimulation and the basal release beforehand. The inhibitory effect of J-2156 is expressed as a percentage of the control (drug-free) stimulation, and EC₅₀ values are calculated.

In Vivo Mustard Oil-Induced Neurogenic Inflammation

This model assesses the ability of J-2156 to inhibit neurogenic plasma protein extravasation in vivo.

-

Animal Preparation: Male rats are anesthetized. The saphenous vein is cannulated for intravenous administration of Evans blue dye (which binds to albumin) and the test compound.

-

Drug Administration: J-2156 (e.g., 1–100 µg/kg) or its vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at a set time (e.g., 20 minutes) before the inflammatory stimulus.[1]

-

Induction of Inflammation: A solution of mustard oil (e.g., 1%) is applied topically to the dorsal skin of one hind paw to induce neurogenic inflammation. The contralateral paw receives the vehicle as a control.

-

Quantification of Extravasation: After a defined period (e.g., 30 minutes), the animal is euthanized, and the skin from both hind paws is removed. The Evans blue dye is extracted from the tissue using formamide.

-

Analysis: The concentration of the extracted dye is measured spectrophotometrically. The amount of plasma extravasation is calculated, and the percentage inhibition by J-2156 is determined by comparing it to the vehicle-treated group.[1][2]

Signaling Pathways and Experimental Visualization

Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes and workflows involved in J-2156 research.

Caption: J-2156 activates Gi-coupled sst₄ receptors, inhibiting the cAMP-PKA pathway to reduce neuropeptide release.

Caption: A typical experimental workflow for evaluating J-2156's anti-inflammatory effects in vivo.

Conclusion

J-2156 is a pivotal pharmacological agent for investigating the inhibitory mechanisms governing sensory neuropeptide release. Through its selective activation of sst₄ receptors, it potently suppresses the release of CGRP and Substance P, key mediators of neurogenic inflammation and pain.[1][3] The comprehensive data and detailed protocols provided in this guide underscore the utility of J-2156 in preclinical models. These findings support the sst₄ receptor as a viable therapeutic target for developing novel treatments for a range of inflammatory and chronic pain conditions, encouraging further exploration by researchers and drug development professionals.

References

- 1. Effects of the somatostatin receptor subtype 4 selective agonist J-2156 on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the somatostatin receptor subtype 4 selective agonist J-2156 on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]

- 4. The somatostatin receptor 4 agonist J-2156 reduces mechanosensitivity of peripheral nerve afferents and spinal neurons in an inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of J-2156

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological evaluation of J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

J-2156 is a non-peptide small molecule with the systematic IUPAC name (1'S,2S)-4-amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4”-methyl-1”-naphthalenesulfonylamino)butanamide .[1] It is characterized as a 1-naphthalenesulfonylamino-peptidomimetic compound.[1]

The chemical formula for J-2156 is C24H28N4O4S . A trifluoroacetate salt form of J-2156 is also reported, with the chemical formula C26H29F3N4O6S .

Table 1: Chemical and Physical Properties of J-2156

| Property | Value | Reference |

| IUPAC Name | (1'S,2S)-4-amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4”-methyl-1”-naphthalenesulfonylamino)butanamide | [1] |

| Chemical Formula | C24H28N4O4S | |

| Molecular Weight | 468.57 g/mol | |

| Form | Solid | |

| Color | White to off-white | |

| CAS Number | 848647-56-3 |

Synthesis of J-2156

The specific, detailed synthesis protocol for J-2156 is proprietary information of Juvantia Pharma, the company credited with its synthesis, and is not publicly available.[1] However, based on the chemical structure of J-2156, a plausible synthetic route can be proposed utilizing established principles of organic chemistry, primarily involving the formation of sulfonamide and amide bonds.

A potential retrosynthetic analysis suggests the disconnection of the molecule at the sulfonamide and the two amide linkages. The synthesis would likely involve the coupling of three key fragments:

-

A protected 2,4-diaminobutanoic acid derivative.

-

4-methyl-1-naphthalenesulfonyl chloride.

-

A protected L-phenylalaninamide derivative.

The forward synthesis could proceed as follows:

Scheme 1: Plausible Synthetic Pathway for J-2156

Caption: A plausible synthetic workflow for J-2156.

Experimental Protocols

J-2156 has been extensively evaluated in various preclinical models of pain and inflammation. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Assessment of Analgesic Efficacy: Mechanical Allodynia

The von Frey test is a standard method to assess mechanical allodynia (pain response to a non-painful stimulus) in rodents.

Protocol: Electronic von Frey Test in Rats

-

Animal Acclimatization: Rats are habituated to the testing environment for at least 30 minutes prior to testing. This involves placing them in individual acrylic glass enclosures on a wire mesh floor.[2] The environment should be quiet to minimize stress.[3]

-

Stimulation: A calibrated electronic von Frey filament is applied to the plantar surface of the rat's hind paw.[2][3] The filament is applied perpendicularly with a gradually increasing force.[3]

-

Measurement: The force at which the rat withdraws its paw is automatically recorded.[3]

-

Data Collection: Multiple measurements are taken for each animal, with a minimum of 3-5 minutes between stimulations on the same paw.[3] The "up-and-down" method may be employed to determine the 50% withdrawal threshold.[2]

-

Data Analysis: The paw withdrawal threshold (PWT) in grams is recorded. A significant increase in PWT in J-2156-treated animals compared to vehicle-treated controls indicates an analgesic effect.

Table 2: Dosing and Efficacy of J-2156 in a Rat Model of Painful Diabetic Neuropathy

| Treatment Group | Dose (mg/kg, i.p.) | Peak Anti-Allodynic Effect (Time) | Duration of Action | Reference |

| J-2156 | 10 | - | - | [4] |

| J-2156 | 20 | 0.75 h | 1.5 h | [4] |

| J-2156 | 30 | 1.5 h | > 3 h | [4] |

| Gabapentin | 100 | 1 h | > 3 h | [4] |

| Morphine | 1 (s.c.) | 1 h | > 3 h | [4] |

In Vitro and Ex Vivo Analysis of Signaling Pathways

J-2156 has been shown to modulate key signaling pathways involved in pain and inflammation, specifically by reducing the phosphorylation of extracellular signal-regulated kinase (pERK) and p38 mitogen-activated protein kinase (p38 MAPK).

Protocol: Western Blotting for pERK1/2 in Rat Spinal Cord Tissue

-

Tissue Collection and Lysis: Rats are euthanized at the time of peak effect of J-2156. The lumbar spinal cord is rapidly dissected, and the dorsal horns are homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.

-

Stripping and Re-probing: The membrane is stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

Protocol: Immunohistochemistry for p-p38 MAPK in Rat Dorsal Root Ganglion (DRG)

-

Tissue Preparation: Rats are transcardially perfused with saline followed by 4% paraformaldehyde. The L4-L5 DRGs are dissected, post-fixed, and cryoprotected in sucrose.

-

Sectioning: 15-µm thick sections are cut on a cryostat.[5]

-

Immunostaining:

-

Sections are blocked with 2% goat serum in PBS containing 0.3% Triton X-100 for 1 hour at room temperature.[5]

-

Sections are incubated with a primary antibody against phospho-p38 MAPK (e.g., rabbit anti-p-p38, 1:400) overnight at 4°C.[5]

-

After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., Cy3-conjugated goat anti-rabbit, 1:300) for 1 hour at room temperature.[5]

-

-

Imaging: Sections are mounted and visualized using a fluorescence microscope. For colocalization studies, double immunofluorescence with cell-specific markers (e.g., NeuN for neurons) can be performed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of J-2156 and a general experimental workflow for its evaluation.

Caption: Proposed signaling pathway of J-2156.

Caption: General experimental workflow for evaluating J-2156.

References

- 1. Effects of the somatostatin receptor subtype 4 selective agonist J-2156 on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]

- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 4. J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38 Mitogen-Activated Protein Kinase Is Activated after a Spinal Nerve Ligation in Spinal Cord Microglia and Dorsal Root Ganglion Neurons and Contributes to the Generation of Neuropathic Pain | Journal of Neuroscience [jneurosci.org]

Unraveling the Pharmacokinetics and Bioavailability of J-2156: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist. J-2156 has garnered significant interest for its potential therapeutic applications, particularly in the management of pain and inflammation.[1][2][3] A thorough understanding of its pharmacokinetic profile is crucial for its continued development and potential clinical translation.

Core Pharmacokinetic and Bioavailability Data

Publicly available, detailed pharmacokinetic parameters for J-2156 are limited, with some data derived from in-house studies. The existing information, primarily from studies in rodents, offers initial insights into the compound's behavior in vivo.

Quantitative Pharmacokinetic Parameters

| Parameter | Value | Species | Dose and Route | Source |

| Peak Plasma Concentration (Cmax) | 300 - 1,000 nM (estimated) | Wistar Han naive rats | 3-10 mg/kg (i.p.) | [4][5][6][7] |

| Plasma Concentration at 3h | 391 nM | Rats | 10 mg/kg (i.p.) | [8] |

| Time to Peak Effect (Tmax) | 0.75h (20 mg/kg), 1.5h (30 mg/kg) | STZ-diabetic rats | i.p. | [1] |

| Duration of Action | >3h (30 mg/kg) | STZ-diabetic rats | i.p. | [1][9] |

| Bioavailability | Gastrointestinal absorption implied | Rodents | Oral | [10] |

| Blood-Brain Barrier Penetration | Limited | Rodents | N/A | [1] |

It is important to note that diabetes may alter the pharmacokinetics of J-2156, potentially underpinning differences in potency observed in some models.[1][9]

Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies to assess the effects of J-2156.

Rodent Models of Pain and Inflammation

A variety of rodent models have been utilized to investigate the analgesic and anti-inflammatory properties of J-2156.

-

Animals: Studies have predominantly used male Wistar rats and BALB/c mice.[4][10] In some pain models, Sprague Dawley rats were used.[2]

-

Drug Formulation and Administration: J-2156 is typically dissolved in saline for intraperitoneal (i.p.) injection.[4][8] For oral administration, the vehicle is not always specified.

-

Pain and Inflammation Models:

-

Neurogenic Inflammation: Induced by topical application of mustard oil or intraplantar injection of dextran or bradykinin. Plasma extravasation is quantified using the Evans blue dye leakage method.[10]

-

Painful Diabetic Neuropathy: Induced by streptozotocin (STZ) injection in rats. Mechanical allodynia is assessed using von Frey filaments.[1]

-

Breast Cancer-Induced Bone Pain: Induced by intra-tibial injection of Walker 256 breast cancer cells in rats. Mechanical allodynia and hyperalgesia are measured.[4][5][7]

-

Chronic Low Back Pain: Induced by puncturing intervertebral discs in rats. Mechanical hyperalgesia is assessed.[2]

-

Complete Freund's Adjuvant (CFA) Model: Used to induce inflammatory pain, with mechanical hyperalgesia as a key endpoint.[1][11]

-

-

Dosage: Efficacious doses of J-2156 have been reported to range from 0.01 to 30 mg/kg depending on the model and route of administration.[1]

In Vitro Neuropeptide Release Assay

-

Preparation: Isolated tracheae from rats are used to study the effect of J-2156 on the release of sensory neuropeptides like Substance P (SP) and calcitonin gene-related peptide (CGRP).

-

Stimulation: Electrical field stimulation is used to evoke neuropeptide release.

-

Quantification: The concentration of released neuropeptides is measured by radioimmunoassay.[10]

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathway of J-2156 and a typical experimental workflow.

Caption: SST4 Receptor Signaling Pathway for J-2156.

Caption: A typical experimental workflow for in vivo efficacy studies of J-2156.

References

- 1. J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. J-2156, a somatostatin receptor type 4 agonist, alleviates mechanical hyperalgesia in a rat model of chronic low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic effects of the somatostatin sst4 receptor selective agonist J-2156 in acute and chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]

- 5. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. Frontiers | J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine [frontiersin.org]

- 10. Effects of the somatostatin receptor subtype 4 selective agonist J-2156 on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The somatostatin receptor 4 agonist J-2156 reduces mechanosensitivity of peripheral nerve afferents and spinal neurons in an inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Anti-inflammatory Properties of J-2156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of J-2156, a selective agonist for the somatostatin receptor subtype 4 (sst4). The following sections detail the current understanding of J-2156's mechanism of action, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action

J-2156 exerts its anti-inflammatory effects primarily through the activation of the sst4 receptor.[1][2] This G protein-coupled receptor is expressed on various cells involved in the inflammatory cascade, including sensory neurons and immune cells.[1][3] The activation of sst4 by J-2156 initiates a signaling cascade that leads to the inhibition of pro-inflammatory mediators and cellular processes.

A key mechanism is the inhibition of the release of sensory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from capsaicin-sensitive sensory nerves.[1][2][3] These neuropeptides are potent mediators of neurogenic inflammation, contributing to vasodilation and plasma protein extravasation.[1][2] By suppressing their release, J-2156 effectively mitigates this inflammatory response.

Furthermore, J-2156 has demonstrated direct inhibitory effects on non-neurogenic inflammatory processes and has shown efficacy in models of chronic inflammation, such as adjuvant-induced arthritis.[1][2][3][4][5]

Quantitative Data on the Efficacy of J-2156

The following tables summarize the quantitative data from various preclinical studies, highlighting the potency and efficacy of J-2156 in different inflammatory models.

Table 1: In Vitro Inhibition of Neuropeptide Release by J-2156

| Neuropeptide | EC50 (nM) |

| Substance P (SP) | 11.6[1][2] |

| Calcitonin Gene-Related Peptide (CGRP) | 14.3[1][2] |

| Somatostatin | 110.7[1][2] |

Table 2: In Vivo Anti-inflammatory and Analgesic Effects of J-2156

| Inflammatory Model | Species | Route of Administration | Dose Range | Observed Effect |

| Mustard Oil-Induced Neurogenic Inflammation | Rat | i.p. | 1-100 µg/kg | Significant, but not dose-dependent, inhibition of plasma extravasation.[1][2] |

| Mustard Oil-Induced Neurogenic Inflammation | Mouse | i.p. | 10-100 µg/kg | Diminished ear swelling by up to 50%.[2] |

| Dextran-Induced Paw Edema | Rat | i.p. | 1-100 µg/kg | Inhibition of non-neurogenic paw swelling.[1][2] |

| Carrageenan-Induced Paw Edema | Rat | i.p. | 1-100 µg/kg | Inhibition of paw swelling.[2] |

| Bradykinin-Induced Plasma Extravasation | Rat | i.p. | 1-100 µg/kg | Inhibition of non-neurogenic plasma extravasation.[2] |

| Endotoxin-Evoked Lung Inflammation | Not Specified | Not Specified | Not Specified | Significantly diminished myeloperoxidase activity and IL-1β production.[1][2] |

| Adjuvant-Induced Chronic Arthritis | Rat | i.p. | 1-100 µg/kg | Inhibition of chronic edema and arthritic changes.[1][2][3][4] |

| Complete Freund's Adjuvant (CFA) Model | Rat | i.p. | 0.1 mg/kg | Minimal effective dose for reducing hyperalgesia. |

| Sciatic Nerve Ligation-Induced Neuropathy | Rat | i.p. | 1-100 µg/kg | Inhibition of mechanical hyperalgesia.[3][4][5] |

| Breast Cancer-Induced Bone Pain | Rat | i.p. | 3.7-8.0 mg/kg (ED50) | Alleviation of mechanical allodynia and hyperalgesia.[6][7] |

| Painful Diabetic Neuropathy | Rat | i.p. | 10-30 mg/kg | Dose-dependent relief of mechanical allodynia.[8][9] |

Signaling Pathways

The anti-inflammatory actions of J-2156 are mediated through specific intracellular signaling pathways upon binding to the sst4 receptor. One of the key downstream effects is the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, J-2156 has been shown to reduce the levels of phosphorylated extracellular signal-regulated kinase (pERK) in the spinal dorsal horn, a critical component in central sensitization and persistent pain.[6][7]

Caption: Signaling pathway of J-2156 via the sst4 receptor.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature to assess the anti-inflammatory properties of J-2156.

1. Measurement of Electrically-Induced Neuropeptide Release from Isolated Rat Tracheae

-

Objective: To determine the in vitro effect of J-2156 on the release of sensory neuropeptides.

-

Methodology:

-

Isolated tracheae from rats are placed in an organ bath containing a physiological salt solution.

-

The tissues are subjected to electrical field stimulation to induce the release of neuropeptides.

-

The perfusate is collected before and after stimulation in the presence and absence of varying concentrations of J-2156 (10-2000 nM).

-

The concentrations of Substance P, CGRP, and somatostatin in the collected samples are measured using specific radioimmunoassays (RIA).[1][2]

-

The inhibitory effect of J-2156 is calculated by comparing neuropeptide levels in treated versus untreated samples.

-

2. Mustard Oil-Induced Neurogenic Inflammation in Rodents

-

Objective: To assess the in vivo effect of J-2156 on neurogenic inflammation.

-

Methodology:

-

Rat Hindpaw Model:

-

A solution of mustard oil (e.g., 1%) is applied to the dorsal skin of the rat hindpaw to induce neurogenic inflammation.

-

Plasma protein extravasation is quantified by measuring the leakage of Evans blue dye into the tissue. The dye is injected intravenously prior to the mustard oil application.

-

J-2156 (1-100 µg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time before the inflammatory challenge.

-

The amount of extravasated dye in the skin tissue is determined spectrophotometrically.[2]

-

-

Mouse Ear Model:

-

Mustard oil is applied to the surface of the mouse ear.

-

The resulting ear swelling is measured using a micrometer at various time points after application.

-

J-2156 is administered i.p. prior to the induction of inflammation.[2]

-

-

Caption: Experimental workflow for mustard oil-induced inflammation.

3. Dextran- and Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the effect of J-2156 on non-neurogenic acute inflammation.

-

Methodology:

-

A subcutaneous injection of dextran or carrageenan is administered into the plantar surface of the rat hindpaw.

-

Paw volume is measured at various time points before and after the injection using a plethysmometer.

-

J-2156 (1-100 µg/kg) or vehicle is administered i.p. prior to the induction of edema.[2]

-

The percentage increase in paw volume is calculated to determine the extent of edema and the inhibitory effect of J-2156.

-

4. Adjuvant-Induced Chronic Arthritis in Rats

-

Objective: To investigate the efficacy of J-2156 in a model of chronic inflammation.

-

Methodology:

-

Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the base of the tail or hindpaw.

-

The development of arthritis is monitored over several weeks by measuring paw volume (plethysmometry) and scoring histological changes in the joints.

-

J-2156 (1-100 µg/kg) or vehicle is administered daily or on a specified schedule.[1][2]

-

The effect of J-2156 on edema and joint destruction is assessed by comparing the treated group to the control group.

-

5. Measurement of Myeloperoxidase (MPO) Activity and IL-1β Levels

-

Objective: To quantify granulocyte accumulation and pro-inflammatory cytokine production.

-

Methodology:

-

Inflammation is induced in a target tissue (e.g., lung) using an inflammatory stimulus like endotoxin.

-

J-2156 is administered prior to the stimulus.

-

At a specified time point, the tissue is harvested and homogenized.

-

MPO activity, an indicator of neutrophil accumulation, is determined using a colorimetric assay.

-

The concentration of IL-1β in the tissue homogenate is measured using an enzyme-linked immunosorbent assay (ELISA).[1][2]

-

This guide provides a comprehensive overview of the anti-inflammatory properties of J-2156, supported by robust preclinical data. The findings suggest that J-2156, through its selective agonism of the sst4 receptor, represents a promising therapeutic candidate for the treatment of a range of inflammatory conditions. Further research is warranted to fully elucidate its clinical potential.

References

- 1. Effects of the somatostatin receptor subtype 4 selective agonist J-2156 on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the somatostatin receptor subtype 4 selective agonist J-2156 on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]

- 4. ovid.com [ovid.com]

- 5. db.cngb.org [db.cngb.org]

- 6. Frontiers | The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]

- 7. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine [frontiersin.org]

Foundational Research on J-2156: A Selective Somatostatin Receptor 4 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

J-2156 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (SST4).[1] As a member of the G-protein coupled receptor (GPCR) superfamily, the SST4 receptor is a key target in various physiological processes, including neurotransmission and inflammation.[2][3] J-2156 has emerged as a critical pharmacological tool for elucidating the therapeutic potential of SST4 activation, particularly in the fields of analgesia and neuro-inflammation.[4][5] This technical guide provides a comprehensive overview of the foundational research on J-2156, focusing on its binding characteristics, functional activity, and the intracellular signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on J-2156, highlighting its affinity and functional potency at human and rat somatostatin receptors.

Table 1: Binding Affinity (Ki) of J-2156 at Human Somatostatin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. SST4 | Reference |

| hSST1 | >1000 | >833-fold | [1] |

| hSST2 | >1000 | >833-fold | [1] |

| hSST3 | >1000 | >833-fold | [1] |

| hSST4 | 1.2 | - | [1] |

| hSST5 | 540 | 450-fold | [1] |

Data presented are from competition binding assays using membrane preparations from CHO-K1 cells stably expressing human somatostatin receptor subtypes.

Table 2: Functional Activity (IC50/EC50) of J-2156

| Assay | Receptor | Potency (nM) | Reference |

| cAMP Inhibition (IC50) | Human SST4 | 0.05 | [6] |

| cAMP Inhibition (IC50) | Rat SST4 | 0.07 | [6] |

| [³⁵S]GTPγS Binding (EC50) | Human SST4 | 37 | [5] |

| Inhibition of Neuropeptide Release (EC50) | Rat (trachea) | 11.6 - 14.3 | [7] |

Functional assays were conducted in various in vitro systems to determine the potency of J-2156 in eliciting a biological response upon SST4 activation.

Signaling Pathways of J-2156 at the SST4 Receptor

Activation of the SST4 receptor by J-2156 initiates a cascade of intracellular signaling events primarily mediated by pertussis toxin-sensitive Gαi/o proteins.[8] The principal pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Additionally, J-2156-mediated SST4 activation has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, specifically by reducing the phosphorylation of extracellular signal-regulated kinase (pERK).[1][3] Emerging evidence also suggests the involvement of G protein-coupled inwardly rectifying potassium (GIRK) channels.[10]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of foundational research.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (J-2156) by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the somatostatin receptor subtype of interest are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable binding buffer (e.g., 10 mM HEPES, 1 mM EDTA, 5 mM MgCl₂) containing protease inhibitors is used.[1]

-

Incubation: A fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of J-2156.[1]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 (concentration of J-2156 that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.

Methodology:

-

Membrane Preparation: As in the binding assay, membranes containing the SST4 receptor and associated G-proteins are used.

-

Assay Buffer: A buffer containing GDP is used to ensure G-proteins are in an inactive state at baseline.

-

Incubation: Membranes are incubated with a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, in the presence of increasing concentrations of J-2156. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Washing: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound by vacuum filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by liquid scintillation counting.

-

Data Analysis: Dose-response curves are plotted to determine the EC50 (concentration of J-2156 that produces 50% of the maximal response) and Emax (maximal effect).

Conclusion

The foundational research on J-2156 has firmly established it as a highly selective and potent agonist of the somatostatin receptor 4. Its ability to modulate key signaling pathways, such as the adenylyl cyclase and MAPK/ERK cascades, underscores its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a roadmap for further investigation into the pharmacology of J-2156 and the broader role of the SST4 receptor in health and disease. This in-depth understanding is critical for the continued development of novel therapeutics targeting this important receptor.

References

- 1. Frontiers | The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]

- 2. The somatostatin receptor 4 agonist J-2156 reduces mechanosensitivity of peripheral nerve afferents and spinal neurons in an inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. mdpi.com [mdpi.com]

- 8. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of J-2156 in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental administration of J-2156, a selective somatostatin receptor subtype 4 (sst4) agonist, in various rat models. The protocols detailed below are based on established research methodologies and aim to guide the user in designing and executing similar experiments.

Overview of J-2156

J-2156 is a small molecule, non-peptide agonist with high affinity and selectivity for the sst4 receptor.[1] It has demonstrated efficacy in rodent models of inflammatory, neuropathic, and cancer-induced bone pain.[1][2][3] Its mechanism of action involves the activation of sst4 receptors, which are G-protein coupled receptors. This activation leads to the inhibition of sensory neuropeptide release (like Substance P and CGRP), reduction of neurogenic and non-neurogenic inflammation, and modulation of pain signaling pathways.[1][4] J-2156 is noted for its limited ability to cross the blood-brain barrier, suggesting a primary peripheral site of action.[3][5]

Quantitative Data Summary

The following tables summarize the effective doses and outcomes of J-2156 administration in various rat models.

Table 1: J-2156 Administration in Inflammatory Pain Models

| Model | Route of Administration | Dose Range (µg/kg) | Key Findings | Reference |

| Mustard Oil-Induced Neurogenic Inflammation | Intraperitoneal (i.p.) | 1 - 100 | Significant, but not dose-dependent, inhibition of plasma extravasation. The inhibitory action of 10 µg/kg lasted for 6 hours. | [4] |

| Mustard Oil-Induced Neurogenic Inflammation | Oral | 10, 100 | Both doses significantly diminished the inflammatory response. | [4] |

| Dextran-Induced Paw Edema | Intraperitoneal (i.p.) | 1 - 100 | Dose-dependent inhibition of paw swelling, with a minimal effective dose of 10 µg/kg. The 100 µg/kg dose inhibited swelling by about 40%. | [4] |

| Carrageenan-Induced Paw Edema | Intraperitoneal (i.p.) | 1 - 100 | Significant inhibition of paw swelling at 10 and 100 µg/kg. | [4] |

| Adjuvant-Induced Chronic Arthritis | Intraperitoneal (i.p.) | 1 - 100 | Significantly inhibited chronic edema and arthritic changes. | [4][6] |

Table 2: J-2156 Administration in Neuropathic and Cancer Pain Models

| Model | Route of Administration | Dose Range (mg/kg) | Key Findings | Reference |

| Breast Cancer-Induced Bone Pain (BCIBP) | Intraperitoneal (i.p.) | 1, 3, 10 | Dose-dependent relief of mechanical allodynia and hyperalgesia. ED50 for allodynia was 3.7 mg/kg and for hyperalgesia was 8.0 mg/kg in the ipsilateral paw. | [2][5] |

| Streptozotocin-Induced Painful Diabetic Neuropathy | Intraperitoneal (i.p.) | 10, 20, 30 | Dose-dependent anti-allodynia, with the 30 mg/kg dose showing significant effects. | [3][7] |

| Chronic Low Back Pain | Intraperitoneal (i.p.) | 3, 10, 30 | Alleviated primary and secondary mechanical hyperalgesia. | [8] |

Experimental Protocols

Below are detailed methodologies for key in vivo experiments involving J-2156 administration in rats.

3.1. Protocol for Carrageenan-Induced Paw Edema

This protocol is used to assess the anti-inflammatory effects of J-2156 on acute, non-neurogenic inflammation.

-

Animals: Male Wistar rats (180-250 g).

-

Materials:

-

J-2156

-

Vehicle (e.g., 0.9% saline)

-

Carrageenan (1% solution in saline)

-

Plekysmometer

-

-

Procedure:

-

Acclimatize rats to the experimental environment.

-

Measure the initial volume of the right hind paw using a plethysmometer.

-

Administer J-2156 (1, 10, or 100 µg/kg) or vehicle via intraperitoneal (i.p.) injection.[4]

-

After 15 minutes, induce inflammation by injecting 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[4]

-

Measure the paw volume at 60, 120, and 180 minutes post-carrageenan injection.[4]

-

Calculate the percentage increase in paw volume for each time point relative to the initial volume.

-

The Area Under the Curve (AUC) can be calculated from the paw swelling data to represent the overall inflammatory response.[4]

-

3.2. Protocol for Breast Cancer-Induced Bone Pain (BCIBP)

This model is used to evaluate the analgesic efficacy of J-2156 on chronic cancer-induced bone pain.

-

Animals: Female rats (specific strain as required for tumor cell line).

-

Materials:

-

J-2156

-

Vehicle (e.g., 0.9% Sodium Chloride)

-

Walker 256 breast cancer cells

-

Von Frey filaments

-

Paw pressure transducer

-

-

Procedure:

-

Model Induction: Induce BCIBP by intra-tibial injection of Walker 256 cancer cells. Allow 7-14 days for the development of hind paw hypersensitivity.[2]

-

Baseline Measurement: Assess baseline mechanical allodynia (paw withdrawal threshold, PWT) using von Frey filaments and mechanical hyperalgesia (paw pressure threshold, PPT) using a paw pressure transducer.

-

Drug Administration: Administer a single bolus dose of J-2156 (1, 3, or 10 mg/kg, i.p.) or vehicle.[2][5]

-

Post-Dose Assessment: Measure PWTs and PPTs at multiple time points post-dosing (e.g., 0.25, 0.5, 0.75, 1.0, 1.25, 1.5, 2, and 3 hours).[2][5]

-

Data Analysis: Analyze the change in withdrawal thresholds from baseline to determine the anti-allodynic and anti-hyperalgesic effects. ED50 values can be calculated from the dose-response data.[2]

-

3.3. Protocol for Streptozotocin-Induced Painful Diabetic Neuropathy (PDN)

This protocol assesses the efficacy of J-2156 in a model of neuropathic pain.

-

Animals: Male rats.

-

Materials:

-

J-2156

-

Vehicle (e.g., sterile water for injection)

-

Streptozotocin (STZ)

-

Von Frey filaments

-

-

Procedure:

-

Model Induction: Induce diabetes by a single injection of STZ (e.g., 70 mg/kg). Allow 8 weeks for the full development of bilateral hind paw hypersensitivity.[3][9]

-

Experimental Phases: The study can be divided into phases to assess efficacy at different stages of neuropathy (e.g., 8-12 weeks and 16-18 weeks post-STZ).[3]

-

Baseline Measurement: Measure pre-dosing paw withdrawal thresholds (PWTs) using von Frey filaments.

-

Drug Administration: Administer a single dose of J-2156 (10, 20, or 30 mg/kg, i.p.) or vehicle.[3][9] A "washout protocol" with at least a 3-day interval between successive doses can be used.[3]

-

Post-Dose Assessment: Measure bilateral hind paw PWTs at regular intervals over a 3-hour period post-dosing.[3][9]

-

Data Analysis: Calculate the change in PWT from baseline to determine the anti-allodynic effect.

-

Signaling Pathways and Experimental Workflow

4.1. Proposed Signaling Pathway of J-2156 in Pain and Inflammation

The following diagram illustrates the proposed mechanism of action of J-2156.

Caption: Proposed signaling pathway for J-2156's analgesic and anti-inflammatory effects.

4.2. General Experimental Workflow

The diagram below outlines a typical workflow for an in vivo study of J-2156 in a rat pain or inflammation model.

Caption: General experimental workflow for in vivo studies of J-2156 in rats.

References

- 1. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]

- 2. Frontiers | The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]

- 3. J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the somatostatin receptor subtype 4 selective agonist J-2156 on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the somatostatin receptor subtype 4 selective agonist J-2156 on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Analgesic Effects of J-2156 using the Formalin Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-2156 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1] The sst4 receptor, a G protein-coupled receptor, is a promising therapeutic target for pain management. Its activation has been shown to produce analgesic effects in various pain models.[1] The formalin test is a widely used and reliable preclinical model for assessing the efficacy of analgesic compounds.[2][3] It induces a biphasic nociceptive response, with an early, acute phase (Phase 1) resulting from direct activation of nociceptors, and a later, tonic phase (Phase 2) associated with inflammatory processes and central sensitization.[2][3] J-2156 has been demonstrated to inhibit nocifensive behavior, particularly in the second phase of the formalin test, highlighting its potential as an analgesic for inflammatory pain.[1]

These application notes provide detailed protocols for utilizing the formalin test to evaluate the analgesic properties of J-2156 in rodents.

Mechanism of Action of J-2156

J-2156 exerts its analgesic effects by selectively activating the sst4 receptor. This receptor is coupled to an inhibitory G-protein (Gi), and its activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inflammation. The key signaling pathways involved include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in modulating neuronal function and inflammation.

-

Modulation of Ion Channels: Activation of sst4 receptors can lead to the opening of potassium channels, causing hyperpolarization of the neuronal membrane and making it less likely to fire.

-

Reduction of Pro-inflammatory Mediator Release: Activation of sst4 receptors can inhibit the release of pro-inflammatory and pronociceptive mediators.

Experimental Protocols

Materials and Reagents

-

J-2156

-

Formalin solution (e.g., 37% formaldehyde in water)

-

Sterile 0.9% saline

-

Test animals (mice or rats)

-

Observation chambers with transparent walls

-

Syringes (e.g., 1 ml syringes with 27-gauge needles for administration, microsyringes for formalin injection)

-

Vortex mixer

-

Pipettes and sterile tubes

Preparation of J-2156 Solution

-

Vehicle: J-2156 can be dissolved in sterile 0.9% sodium chloride (saline) solution for intraperitoneal (i.p.) administration.

-

Concentration: Prepare stock solutions of J-2156 in the vehicle. For dose-response studies in mice, concentrations can be prepared to deliver doses ranging from 1 to 100 µg/kg body weight.

-

Preparation: On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentrations. Ensure the solution is thoroughly mixed using a vortex mixer.

Formalin Test Protocol (Mice)

-

Animal Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment. Place each mouse in an individual transparent observation chamber for at least 30 minutes to allow for habituation to the testing environment.

-

J-2156 Administration: Administer the prepared J-2156 solution or vehicle (control) intraperitoneally (i.p.) at a volume of 10 ml/kg body weight. The timing of administration before the formalin injection should be consistent (e.g., 30 minutes prior).

-

Formalin Injection:

-

Prepare a 1-5% formalin solution by diluting the stock formalin solution with sterile saline. A 2.5% solution is commonly used.

-

Gently restrain the mouse and inject 20 µl of the formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe with a 30-gauge needle.

-

-

Observation and Scoring:

-

Immediately after the formalin injection, return the mouse to the observation chamber and start a timer.

-

Record the cumulative time (in seconds) the animal spends licking or biting the injected paw.

-

Phase 1: Observe and record the licking/biting time for the first 5 minutes post-injection.

-

Phase 2: After a quiescent period (typically 5-15 minutes post-injection), observe and record the licking/biting time for a 20-minute period (e.g., from 15 to 35 minutes post-injection).

-

-

Data Analysis:

-

Calculate the total time spent licking/biting for both Phase 1 and Phase 2 for each animal.

-

Compare the mean licking/biting time between the J-2156 treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] * 100

-

Data Presentation

The analgesic effect of J-2156 in the formalin test is primarily observed in the second phase, indicating its potential in alleviating inflammatory pain. A study by Sándor et al. (2006) demonstrated that J-2156, administered intraperitoneally at doses of 1, 10, and 100 µg/kg, significantly and dose-dependently inhibited the nocifensive behavior in the second phase of the formalin test in mice.[1]

Table 1: Effect of J-2156 on the Second Phase of the Formalin Test in Mice

| Treatment Group | Dose (µg/kg, i.p.) | Nocifensive Behavior (Licking/Biting Time in Seconds, Mean ± SEM) | Percentage Inhibition (%) |

| Vehicle Control | - | Data from vehicle group | 0 |

| J-2156 | 1 | Data for 1 µg/kg dose | Calculated value |

| J-2156 | 10 | Data for 10 µg/kg dose | Calculated value |

| J-2156 | 100 | Data for 100 µg/kg dose | Calculated value |

Note: Specific quantitative data (mean ± SEM) should be extracted from the relevant literature (e.g., Sándor et al., 2006) to populate this table. The percentage inhibition is calculated relative to the vehicle control group.

Conclusion

The formalin test is a robust and reliable method for evaluating the analgesic potential of J-2156. The protocols outlined in these application notes provide a comprehensive guide for researchers to conduct these experiments in a standardized and reproducible manner. The significant inhibitory effect of J-2156 on the second phase of the formalin test underscores the therapeutic potential of targeting the sst4 receptor for the treatment of inflammatory pain conditions.

References

Application Notes and Protocols: A Methodological Guide to Using J-2156 in a Cancer-Induced Bone Pain Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer-induced bone pain (CIBP) is a debilitating condition that significantly impairs the quality of life for patients with metastatic cancers.[1][2] The complex pathophysiology of CIBP involves contributions from inflammatory and neuropathic mechanisms, often rendering conventional analgesics either ineffective or dose-limiting due to severe side effects.[1][3] This necessitates the exploration of novel therapeutic targets. One such promising target is the somatostatin receptor type 4 (SST4 receptor).[3][4] J-2156 is a selective and potent agonist of the SST4 receptor that has demonstrated efficacy in alleviating pain in various preclinical models, including inflammatory and neuropathic pain.[3][4] Recent studies have highlighted its potential in mitigating CIBP by reversing pain-like behaviors in animal models.[1][3]

These application notes provide a detailed methodological guide for utilizing J-2156 in a preclinical rat model of breast cancer-induced bone pain. The protocols outlined below cover the induction of the CIBP model, the administration of J-2156, and the assessment of its analgesic effects through behavioral testing.

Mechanism of Action of J-2156 in Cancer-Induced Bone Pain

J-2156 exerts its analgesic effects by selectively activating the SST4 receptor, which is expressed in a vast majority of somatosensory neurons in the dorsal root ganglia, including C-fibers and A-delta fibers that are crucial in transmitting cancer pain signals.[1][3] The activation of the SST4 receptor by J-2156 is thought to inhibit the adenylyl cyclase-cAMP pathway.[3] This ultimately leads to a reduction in central sensitization and persistent pain. A key indicator of this effect is the observed decrease in phosphorylated extracellular signal-regulated kinase (pERK) in the spinal dorsal horn following J-2156 administration in a CIBP model.[1][3]

Experimental Protocols

Cancer-Induced Bone Pain (CIBP) Model Induction in Rats

This protocol is adapted from studies using Walker 256 breast cancer cells to induce bone pain in rats.[1][3]

Materials:

-

Walker 256 rat mammary gland carcinoma cells

-

Appropriate cell culture medium and supplements

-

Female Sprague-Dawley or Wistar rats (specific strain may vary)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, forceps, etc.)

-

Microsyringe (e.g., Hamilton syringe)

-

Bone wax or dental amalgam

-

Post-operative analgesics and care supplies

Procedure:

-

Cell Culture: Culture Walker 256 cells according to standard protocols to ensure a sufficient number of viable cells for injection.

-

Animal Preparation: Anesthetize the rat using an approved anesthetic protocol. Shave and sterilize the surgical area around the knee of the designated hind limb.

-

Surgical Procedure:

-

Make a small incision over the patellar ligament to expose the proximal end of the tibia.

-

Carefully drill a small hole through the tibial plateau to access the intramedullary canal.

-

Slowly inject a suspension of Walker 256 cells (e.g., 1 x 10^5 to 1 x 10^7 cells in a small volume of saline or culture medium) into the medullary cavity using a microsyringe.

-

Seal the injection hole with bone wax or dental amalgam to prevent leakage of tumor cells.[2]

-

Suture the incision and provide post-operative care, including analgesics, as per institutional guidelines.

-

-

Sham Control Group: For the control group, perform the same surgical procedure but inject the vehicle (e.g., saline or culture medium without cancer cells) instead of the cell suspension.

-

Post-operative Monitoring: Monitor the animals regularly for signs of pain, distress, and tumor development. Pain behaviors typically begin to manifest within 7 to 14 days post-surgery.[5]

Preparation and Administration of J-2156

Materials:

-

J-2156 compound

-

Vehicle (e.g., 0.9% Sodium Chloride injection)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Solution Preparation: Prepare a stock solution of J-2156 in the chosen vehicle. Further dilute the stock solution to the desired final concentrations for injection.

-

Administration:

-

Administer J-2156 or vehicle via intraperitoneal (i.p.) injection.

-

Doses can range from 1 to 10 mg/kg, with an ED50 for mechanical allodynia reported to be around 3.7 mg/kg and for mechanical hyperalgesia around 8.0 mg/kg in a rat model.[3][4]

-

A "washout" period of at least 2-3 days between successive doses is recommended if multiple treatments are administered to the same animal.[3]

-

Behavioral Assessment of Pain

Pain-related behaviors should be assessed at baseline before surgery and at regular intervals post-surgery and post-J-2156 administration.

This test measures the sensitivity to a normally non-painful mechanical stimulus.

Materials:

-

Von Frey filaments of varying forces

-

Elevated mesh platform

-

Testing chambers

Procedure:

-

Acclimatization: Place the rats in individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 30 minutes before testing.[6]

-

Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

-

Measurement: The paw withdrawal threshold (PWT) is the lowest force that elicits a brisk withdrawal response.

-

Timing: Assess PWT before J-2156 administration and at various time points after administration (e.g., 15, 30, 45, 60, 75, 90, 120, and 180 minutes).[3]

This test measures the sensitivity to a noxious mechanical stimulus.

Materials:

-

Randall-Selitto apparatus or similar pressure application device

-

Appropriate restraints for the animal

Procedure:

-

Animal Restraint: Gently restrain the rat.

-

Stimulation: Apply increasing pressure to the dorsal surface of the hind paw using the pressure applicator.

-

Measurement: The paw pressure threshold (PPT) is the pressure at which the rat vocalizes or struggles to withdraw its paw.

-

Timing: Assess PPT at the same time points as the mechanical allodynia test.

These tests assess ongoing pain without external stimulation.

Limb Use Assessment:

-

Observe the rat's spontaneous posture and gait in an open field.

-

Score the use of the affected limb based on a predefined scale (e.g., from normal use to complete lack of use).

Burrowing Behavior:

-

Provide a burrowing tube filled with a known weight of substrate (e.g., gravel, food pellets).

-

Measure the amount of substrate displaced from the tube over a specific period. A decrease in burrowing is indicative of pain.[7]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of J-2156 on Mechanical Allodynia in a Rat CIBP Model

| Treatment Group | Dose (mg/kg, i.p.) | Baseline PWT (g) | PWT at 1h post-dose (g) | % Reversal of Allodynia |

| Vehicle | - | 4.2 ± 0.5 | 4.5 ± 0.6 | - |

| J-2156 | 1 | 4.0 ± 0.4 | 8.2 ± 0.9 | X% |

| J-2156 | 3 | 4.3 ± 0.6 | 12.5 ± 1.1 | Y% |

| J-2156 | 10 | 4.1 ± 0.5 | 14.8 ± 1.3 | Z% |

| Data are presented as mean ± SEM. PWT: Paw Withdrawal Threshold. |

Table 2: Effect of J-2156 on Mechanical Hyperalgesia in a Rat CIBP Model

| Treatment Group | Dose (mg/kg, i.p.) | Baseline PPT (g) | PPT at 1h post-dose (g) | % Reversal of Hyperalgesia |

| Vehicle | - | 150 ± 10 | 155 ± 12 | - |

| J-2156 | 3 | 148 ± 9 | 200 ± 15 | A% |

| J-2156 | 8 | 152 ± 11 | 250 ± 20 | B% |

| J-2156 | 10 | 150 ± 10 | 265 ± 18 | C% |

| Data are presented as mean ± SEM. PPT: Paw Pressure Threshold. |

Visualizations

Caption: Signaling pathway of J-2156 in alleviating cancer-induced bone pain.

Caption: Experimental workflow for evaluating J-2156 in a CIBP model.

References

- 1. research.monash.edu [research.monash.edu]

- 2. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Behavioral Characteristics of a Mouse Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer-induced Bone Pain Impairs Burrowing Behaviour in Mouse and Rat | In Vivo [iv.iiarjournals.org]

Application Notes and Protocols for Electrophysiology Recordings with J-2156

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-2156 is a potent and selective agonist for the somatostatin receptor type 4 (SST4), a G protein-coupled receptor expressed in the central and peripheral nervous systems.[1][2] Activation of the SST4 receptor by J-2156 has been shown to modulate neuronal excitability, making it a valuable tool for research in pain, inflammation, and neurological disorders.[3][4] These application notes provide detailed protocols for utilizing J-2156 in electrophysiological recordings, a critical methodology for elucidating the functional effects of this compound on individual neurons and neuronal networks.

The SST4 receptor is coupled to inhibitory G proteins (Gi/o).[5] Its activation by J-2156 leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[4][5] These cellular actions translate to a reduction in neuronal firing rates and neurotransmitter release.[6][7]

Data Presentation

The following tables summarize the key quantitative data regarding J-2156's properties and its effects in various experimental paradigms.

Table 1: Binding Affinity and Potency of J-2156

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (IC50/EC50) | Species | Reference |

| Human SST4 | 1.2 nM | 0.05 nM (IC50, cAMP inhibition) | Human | [1][2] |

| Rat SST4 | - | 0.07 nM (IC50, cAMP inhibition) | Rat | [1] |

| Human SST1 | >5000 nM | - | Human | [1] |

| Human SST2 | >5000 nM | - | Human | [1] |

| Human SST3 | 1400 nM | - | Human | [1] |

| Human SST5 | 540 nM | - | Human | [1] |

Table 2: Electrophysiological Effects of J-2156

| Preparation | Recording Type | Key Findings | J-2156 Concentration | Reference |

| Rat peripheral nerve afferents | In vivo single-unit recording | Reduced mechanosensitivity | Systemic application (0.1 mg/kg) | [3] |